N-(4-ethoxyphenyl)piperidine-1-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)piperidine-1-carboxamide: is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a piperidine ring through a carboxamide linkage . This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(4-ethoxyphenyl)piperidine-1-carboxamide typically involves the reaction of 4-ethoxyaniline with piperidine-1-carboxylic acid chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
N-(4-ethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-hydroxyphenyl)piperidine-1-carboxamide , while reduction may produce N-(4-ethoxyphenyl)piperidine-1-methanol .
Scientific Research Applications
N-(4-ethoxyphenyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-methoxyphenyl)piperidine-1-carboxamide
- N-(4-ethoxyphenyl)piperidine-1-carboxylate
- N-(4-ethoxyphenyl)piperidine-1-sulfonamide
Comparison:
N-(4-ethoxyphenyl)piperidine-1-carboxamide is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity . These differences make it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13-8-6-12(7-9-13)15-14(17)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIIREIZCSHSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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